molecular formula C18H24FN5O2 B2840068 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide CAS No. 1993558-03-4

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide

Cat. No.: B2840068
CAS No.: 1993558-03-4
M. Wt: 361.421
InChI Key: IJKSMSDVKSWLQS-UHFFFAOYSA-N
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Description

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups that contribute to its biological activity. It has been studied for its potential antimicrobial properties and other pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

    Attachment of the piperazine ring: This step involves the reaction of the quinoline intermediate with 4-ethylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydroxylation and amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives with altered pharmacological properties.

Scientific Research Applications

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying quinoline derivatives and their reactivity.

    Biology: Investigating its antimicrobial activity against various bacterial strains.

    Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.

    Industry: Applications in the synthesis of other complex molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide involves its interaction with bacterial enzymes and DNA. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, contributing to its potent antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones.

Uniqueness

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide is unique due to its specific structural modifications, such as the presence of the ethylpiperazine moiety and the hydroxy group. These modifications can influence its pharmacokinetic properties, binding affinity, and overall antimicrobial activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxoquinoline-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O2/c1-3-22-5-7-24(8-6-22)16-10-15-12(9-14(16)19)17(25)13(18(20)21-26)11-23(15)4-2/h9-11,26H,3-8H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKSMSDVKSWLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=NO)N)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)/C(=N/O)/N)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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